molecular formula C19H22N4O4S B2534508 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1428360-06-8

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2534508
CAS No.: 1428360-06-8
M. Wt: 402.47
InChI Key: FPAXHRQWFDAKJX-UHFFFAOYSA-N
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Description

N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a structurally complex compound featuring a benzofuran-2-carbonyl moiety linked to a piperidin-4-ylmethyl group, which is further connected to a 1-methyl-1H-imidazole-4-sulfonamide unit. The piperidine ring contributes conformational flexibility, which may influence bioavailability and receptor interaction.

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-22-12-18(20-13-22)28(25,26)21-11-14-6-8-23(9-7-14)19(24)17-10-15-4-2-3-5-16(15)27-17/h2-5,10,12-14,21H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAXHRQWFDAKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that integrates various structural motifs, including a benzofuran moiety, a piperidine ring, and an imidazole sulfonamide. These components suggest a potential for diverse biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound based on available research findings.

Structural Overview

The compound can be structurally represented as follows:

N 1 benzofuran 2 carbonyl piperidin 4 yl methyl 1 methyl 1H imidazole 4 sulfonamide\text{N 1 benzofuran 2 carbonyl piperidin 4 yl methyl 1 methyl 1H imidazole 4 sulfonamide}

This structure incorporates:

  • Benzofuran : Known for its presence in various natural products and pharmaceuticals.
  • Piperidine : A cyclic amine that often contributes to the biological activity of compounds.
  • Imidazole Sulfonamide : This functional group is frequently associated with antibacterial and antifungal properties.

Enzyme Inhibition

The imidazole sulfonamide structure is often linked to enzyme inhibition. Studies have shown that imidazole derivatives can act as potent inhibitors of various enzymes, including aromatase and other key metabolic enzymes:

Enzyme TargetCompoundInhibition TypeIC50 (µM)
AromataseImidazole DerivativeCompetitive<10
JAK1BnZ DerivativeNon-competitive6.1

This suggests that this compound may also exhibit similar inhibitory effects on relevant biological targets .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it may involve:

  • Receptor Interactions : Binding to specific receptors or enzymes, altering their activity.
  • Signal Transduction Modulation : Influencing pathways related to cell growth, apoptosis, and inflammation.

Case Studies

While specific case studies on this compound are scarce, analogous compounds have demonstrated promising results in preclinical models:

Study Example

In a study examining the anticancer effects of benzofuran derivatives:

  • Objective : To evaluate the cytotoxicity against various cancer cell lines.
  • Results : Notable reductions in cell viability were observed at concentrations correlating with structural modifications similar to those found in this compound.

Comparison with Similar Compounds

Imidazole-Bipyridine Derivatives

The compound N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine (–2) shares the 1-methylimidazole moiety but lacks the benzofuran and sulfonamide groups. Instead, it incorporates a bipyridine system and a benzene diamine unit. In contrast, the target compound’s sulfonamide group likely improves solubility and target specificity, particularly in enzyme inhibition (e.g., carbonic anhydrase or kinase targets).

Benzimidazole-Piperidine Derivatives

Compounds like 1-[(4-fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine () feature benzimidazole and piperidine units. The target compound’s benzofuran may reduce metabolic degradation compared to benzimidazole, as furan rings are less prone to oxidative metabolism .

Sulfonamide-Containing Analogues

The compound N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide () includes a sulfonamide group and a piperidine-carboxamide linkage. Both this compound and the target have sulfonamides, but the latter replaces benzimidazole with benzofuran and introduces a methylimidazole. The 4-chlorophenylsulfonyl group in ’s compound may enhance lipophilicity, whereas the target’s benzofuran could improve π-stacking in hydrophobic binding pockets .

Pharmacological and Physicochemical Properties

Compound Molecular Weight Key Functional Groups Potential Applications
Target Compound ~449.5 (calculated) Benzofuran, sulfonamide, piperidine Enzyme inhibition, antimicrobial
N-[4-(1-Methylimidazol-2-yl)bipyridine]... ~407.4 (reported) Bipyridine, imidazole, diamine Fluorescent probes, metal coordination
1-[(4-Fluorophenyl)methyl]-N-... ~505.0 (reported) Benzimidazole, piperidine, methoxy Kinase/GPCR inhibition
N-(4-(Benzimidazol-2-yl)phenyl)-... 495.0 (reported) Benzimidazole, sulfonamide, piperidine Anticancer, antibacterial
  • Solubility : The target compound’s sulfonamide group likely improves aqueous solubility compared to bipyridine derivatives (–2) but may be less lipophilic than benzimidazole analogues (–4).
  • Bioactivity : Imidazole derivatives are associated with antimicrobial and anticancer activities . The benzofuran-sulfonamide combination in the target compound may synergize these effects, similar to sulfonamide-containing benzimidazoles in .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

Methodological Answer: The synthesis involves multi-step reactions, including:

  • Step 1: Condensation of benzofuran-2-carbonyl chloride with piperidin-4-ylmethanol to form the piperidine-benzofuran intermediate.
  • Step 2: Sulfonamide coupling using 1-methyl-1H-imidazole-4-sulfonyl chloride under basic conditions (e.g., triethylamine in DMF) .
  • Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol .

Key Reaction Parameters:

ParameterConditionSource
SolventDMF, ethanol
CatalystTriethylamine
Temperature60–80°C (reflux)
Monitoring MethodTLC (Rf = 0.3 in 7:3 EtOAc/hexane)

Q. How is the compound characterized post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): Confirm proton environments (e.g., benzofuran aromatic protons at δ 7.2–7.8 ppm, piperidine methylene at δ 2.5–3.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment using a C18 column with methanol/water (65:35) mobile phase at 1.0 mL/min .
  • Mass Spectrometry (MS): ESI-MS to verify molecular ion peak (e.g., [M+H]⁺ at m/z 457.2) .

Q. What factors influence its stability during storage?

Methodological Answer:

  • Light Sensitivity: Store in amber vials to prevent photodegradation of the benzofuran moiety .
  • Temperature: Maintain at –20°C in anhydrous conditions to avoid hydrolysis of the sulfonamide group .
  • Humidity Control: Use desiccants (e.g., silica gel) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Modify Substituents:
    • Replace benzofuran with furan or benzimidazole to assess aromatic ring contributions .
    • Alter the piperidine methyl group to ethyl or isopropyl to study steric effects .
  • Assay Selection: Test modified analogs in enzyme inhibition (e.g., kinase assays) and cell-based models (e.g., cytotoxicity in cancer lines) .

Example SAR Data from Analogous Compounds:

Compound ModificationBiological Activity ChangeSource
Benzenesulfonamide substitutionReduced kinase inhibition
Pyrazole ring additionEnhanced antimicrobial activity

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer: Contradictions may arise from:

  • Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Cellular Permeability: Use parallel artificial membrane permeability assays (PAMPA) to correlate in vitro activity with cellular uptake .
  • Metabolic Stability: Perform liver microsome studies to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .

Q. What in silico strategies predict its biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or MAPK) .
  • Molecular Dynamics (MD) Simulations: Simulate binding stability over 100 ns to validate target engagement .
  • Pharmacophore Modeling: Map essential features (e.g., hydrogen bond acceptors in sulfonamide) for virtual screening .

Q. How to design degradation studies to identify major metabolites?

Methodological Answer:

  • Stress Testing:
    • Acidic/Basic Conditions: Incubate in 0.1M HCl/NaOH at 37°C for 24 hours .
    • Oxidative Stress: Treat with 3% H₂O₂ and monitor sulfonamide cleavage via LC-MS .
  • Metabolite Identification: Use high-resolution MS (HRMS) to detect fragments (e.g., m/z 154.1 for imidazole sulfonate) .

Q. What analytical methods quantify this compound in biological matrices?

Methodological Answer:

  • Sample Preparation: Plasma protein precipitation with acetonitrile (1:3 v/v) .

  • LC-MS/MS Parameters:

    ColumnMobile PhaseDetection (MRM)
    C18 (2.1 × 50 mm)0.1% formic acid in H₂O/MeOH457.2 → 154.1 (CE 25 eV)

    Limit of quantification (LOQ): 1 ng/mL .

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